molecular formula C19H20N2OS B11120938 N-butyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

N-butyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11120938
M. Wt: 324.4 g/mol
InChI Key: UVMNLUDXSXJWCA-UHFFFAOYSA-N
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Description

N-butyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound with the molecular formula C19H20N2OS and a molecular weight of 324.44 g/mol This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization to introduce the thiophene and butyl groups . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and optimized reaction conditions can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or thiophene rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline and thiophene derivatives .

Scientific Research Applications

N-butyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to the combination of the quinoline and thiophene rings, along with the butyl group.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-butyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H20N2OS/c1-3-4-11-20-19(22)15-12-17(18-10-9-13(2)23-18)21-16-8-6-5-7-14(15)16/h5-10,12H,3-4,11H2,1-2H3,(H,20,22)

InChI Key

UVMNLUDXSXJWCA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C

Origin of Product

United States

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